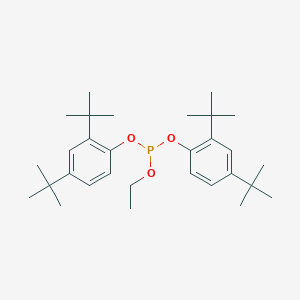![molecular formula C13H17N3Se B15162698 {[1-(Azidomethyl)cyclohexyl]selanyl}benzene CAS No. 142466-18-0](/img/structure/B15162698.png)
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is a complex organic compound that features a unique combination of azide, cyclohexyl, and selanyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene typically involves multiple steps, starting with the preparation of the azidomethylcyclohexane intermediate. This intermediate is then reacted with a selanylbenzene derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene can undergo various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Copper(I) iodide (CuI) and sodium ascorbate are often used in click chemistry reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic compounds with unique properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {[1-(Azidomethyl)cyclohexyl]selanyl}benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages, while the selanyl group can be oxidized or reduced, providing versatility in chemical transformations. These properties make it a valuable tool in synthetic chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azidomethyl-1-(phenylseleno)cyclohexane
- Benzene, [1-(azidomethyl)cyclohexyl]selanyl
Uniqueness
{[1-(Azidomethyl)cyclohexyl]selanyl}benzene is unique due to the combination of azide, cyclohexyl, and selanyl groups in a single molecule. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
142466-18-0 |
|---|---|
Molekularformel |
C13H17N3Se |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
[1-(azidomethyl)cyclohexyl]selanylbenzene |
InChI |
InChI=1S/C13H17N3Se/c14-16-15-11-13(9-5-2-6-10-13)17-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
OCRAVJKGJGBJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN=[N+]=[N-])[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
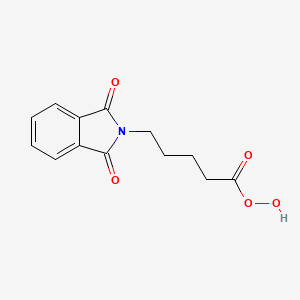

![2-Ethynyl-5-[(trimethylgermyl)ethynyl]pyridine](/img/structure/B15162631.png)
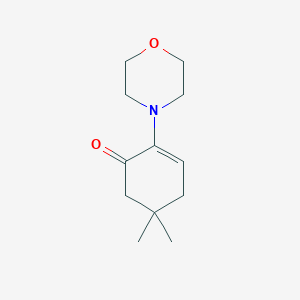
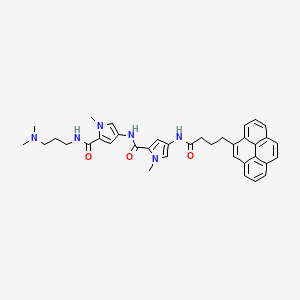


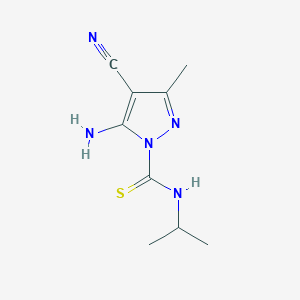

-](/img/structure/B15162705.png)
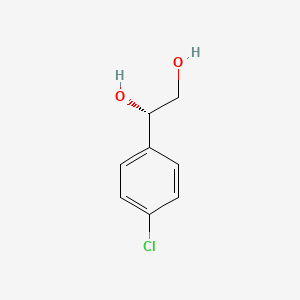
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
